N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-(piperidin-1-yl)acetamide
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-(piperidin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a piperidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors.
Coupling Reactions: The final step involves coupling the thiadiazole derivative with the piperidine derivative using coupling reagents such as carbodiimides or phosphonium salts to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiadiazole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects such as antimicrobial, anti-inflammatory, or anticancer activities.
Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Industry:
Agriculture: The compound can be explored for use as a pesticide or herbicide due to its potential biological activity.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-(piperidin-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiadiazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and specificity. The acetamide group can also contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-(morpholin-1-yl)acetamide
Comparison:
- Structural Differences: While the core thiadiazole ring is present in all these compounds, the substituents on the piperidine ring and the acetamide group can vary, leading to differences in chemical reactivity and biological activity.
- Unique Properties: N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-(piperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which can result in distinct physicochemical properties and potential applications.
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-piperidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-2-3-7-10-15-16-13(20-10)14-11(18)12(19)17-8-5-4-6-9-17/h2-9H2,1H3,(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYUWYBIAHCHRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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